4-[[2-(6-Oxo-3-phenylpyridazin-1-yl)acetyl]amino]pentanoic acid
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Overview
Description
4-[[2-(6-Oxo-3-phenylpyridazin-1-yl)acetyl]amino]pentanoic acid is a complex organic compound that features a pyridazinone core. Pyridazinone derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 4-[[2-(6-Oxo-3-phenylpyridazin-1-yl)acetyl]amino]pentanoic acid typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of phenylhydrazine with a suitable diketone to form the pyridazinone ring . This intermediate is then acylated with an appropriate acylating agent to introduce the acetyl group. The final step involves the coupling of this intermediate with pentanoic acid under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
4-[[2-(6-Oxo-3-phenylpyridazin-1-yl)acetyl]amino]pentanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-[[2-(6-Oxo-3-phenylpyridazin-1-yl)acetyl]amino]pentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[2-(6-Oxo-3-phenylpyridazin-1-yl)acetyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazinone core is known to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain . By inhibiting COX, the compound reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 4-[[2-(6-Oxo-3-phenylpyridazin-1-yl)acetyl]amino]pentanoic acid include other pyridazinone derivatives such as:
Zardaverine: An anti-platelet agent with a similar pyridazinone core.
Emorfazone: An anti-inflammatory agent used for its analgesic properties.
Pyridaben: An herbicide with a pyridazinone structure.
What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties .
Properties
IUPAC Name |
4-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12(7-10-17(23)24)18-15(21)11-20-16(22)9-8-14(19-20)13-5-3-2-4-6-13/h2-6,8-9,12H,7,10-11H2,1H3,(H,18,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMKPMQARCPYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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